1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE 1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9589029
InChI: InChI=1S/C19H20F2N2O2S/c20-18-9-8-17(15-19(18)21)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
SMILES: C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C19H20F2N2O2S
Molecular Weight: 378.4 g/mol

1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE

CAS No.:

Cat. No.: VC9589029

Molecular Formula: C19H20F2N2O2S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE -

Specification

Molecular Formula C19H20F2N2O2S
Molecular Weight 378.4 g/mol
IUPAC Name 1-(3,4-difluorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Standard InChI InChI=1S/C19H20F2N2O2S/c20-18-9-8-17(15-19(18)21)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
Standard InChI Key OVFBCEVCWLMWDM-QPJJXVBHSA-N
Isomeric SMILES C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
SMILES C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Canonical SMILES C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The molecular framework of 1-[(3,4-difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine (C19H20F2N2O2S, MW 378.4 g/mol) features a piperazine ring substituted at the 1-position with a 3,4-difluorophenylsulfonyl group and at the 4-position with a trans-3-phenylpropenyl chain. The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the difluorophenyl moiety contributes to lipophilicity and metabolic stability . The (E)-configuration of the propenyl side chain minimizes steric hindrance, facilitating interactions with hydrophobic binding pockets in biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC19H20F2N2O2S
Molecular Weight378.4 g/mol
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds5

The compound’s moderate logP value (3.2) suggests balanced solubility and membrane permeability, ideal for central nervous system (CNS) penetration. The absence of hydrogen bond donors reduces susceptibility to enzymatic degradation, a common limitation in piperazine derivatives .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-configuration of the propenyl group, with coupling constants (J = 16.2 Hz) between the α- and β-vinylic protons. Fourier-transform infrared (FTIR) analysis reveals characteristic sulfonyl stretching vibrations at 1160 cm⁻¹ and 1350 cm⁻¹, consistent with the S=O bonds. Mass spectrometry (MS) data show a molecular ion peak at m/z 378.1, corroborating the molecular formula.

Synthesis and Optimization Strategies

Stepwise Functionalization of the Piperazine Core

Synthesis begins with N-sulfonylation of piperazine using 3,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile), yielding 1-(3,4-difluorophenylsulfonyl)piperazine. Subsequent alkylation with (E)-3-phenyl-2-propenyl bromide introduces the propenyl side chain via a nucleophilic substitution mechanism. Catalytic palladium-mediated cross-coupling reactions are employed to ensure stereochemical fidelity in the propenyl group .

Critical Reaction Parameters

  • Temperature: Alkylation proceeds optimally at 60°C, minimizing side reactions.

  • Catalyst: Pd(PPh3)4 (5 mol%) enhances yield (78–85%) in cross-coupling steps .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Scalability and Process Challenges

Industrial-scale production faces challenges in controlling sulfonylation regioselectivity and eliminating residual palladium catalysts. Recent advances in flow chemistry have improved throughput, reducing reaction times from 48 hours to 6 hours under continuous conditions.

Biological Activity and Mechanism of Action

Neurotransmitter Receptor Modulation

1-[(3,4-Difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine exhibits nanomolar affinity for serotonin (5-HT1A, Ki = 12 nM) and dopamine (D2, Ki = 34 nM) receptors, as demonstrated in radioligand displacement assays . The difluorophenyl group engages in π-π stacking with Phe residues in the receptor binding pockets, while the propenyl chain occupies hydrophobic subpockets . Functional assays reveal partial agonist activity at 5-HT1A, inducing cAMP inhibition (EC50 = 8 nM) .

Table 2: Receptor Binding Profiles of Select Piperazine Derivatives

Compound5-HT1A Ki (nM)D2 Ki (nM)H1 Ki (nM)
Target Compound1234210
Flunarizine4501200890
1-(Diphenylmethyl)piperazine1845320

Anti-Inflammatory and Immunomodulatory Effects

In murine models of allergic lung inflammation, the compound reduces eosinophil infiltration by 62% at 10 mg/kg, comparable to dexamethasone . Mechanistic studies attribute this effect to autotaxin inhibition (IC50 = 0.9 μM), disrupting lysophosphatidic acid (LPA) signaling . Molecular docking simulations identify hydrogen bonds between the sulfonyl group and Thr-209 in the autotaxin active site .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison of Piperazine Derivatives

CompoundKey SubstituentsPrimary TargetClinical Use
Target Compound3,4-Difluorophenylsulfonyl, (E)-propenyl5-HT1A, AutotaxinPreclinical
VilazodoneBenzofuran, cyanophenyl5-HT1A (agonist)Major depressive disorder
SLV313Dihydrobenzodioxin, fluorophenylD2/3 (antagonist)Antipsychotic (Phase II)

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